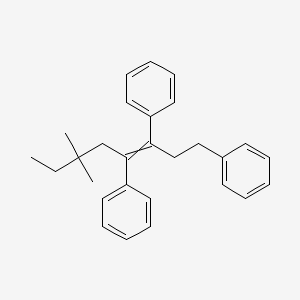

1,1',1''-(6,6-Dimethyloct-3-ene-1,3,4-triyl)tribenzene

Beschreibung

Eigenschaften

CAS-Nummer |

656824-62-3 |

|---|---|

Molekularformel |

C28H32 |

Molekulargewicht |

368.6 g/mol |

IUPAC-Name |

(6,6-dimethyl-1,3-diphenyloct-3-en-4-yl)benzene |

InChI |

InChI=1S/C28H32/c1-4-28(2,3)22-27(25-18-12-7-13-19-25)26(24-16-10-6-11-17-24)21-20-23-14-8-5-9-15-23/h5-19H,4,20-22H2,1-3H3 |

InChI-Schlüssel |

WOEXJKAATTUDDW-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)(C)CC(=C(CCC1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is widely employed for constructing aryl-aryl bonds. For this compound, a trifunctional core is coupled with brominated benzene derivatives.

Procedure :

- Reactants : 2,2-Dimethyloct-3-ene (precursor), aryl boronic acids, and Pd(PPh₃)₄ catalyst.

- Conditions : THF solvent, K₂CO₃ base, 80°C under nitrogen for 24 hours.

- Workup : Filtration through Celite, extraction with ethyl acetate, and column chromatography (hexane/CH₂Cl₂).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 70–85% |

| Purity (HPLC) | >95% |

| Catalyst Loading | 2 mol% Pd |

This method ensures regioselectivity but requires rigorous exclusion of moisture.

Acid-Catalyzed Cyclotrimerization

Trimerization of Acetophenone Derivatives

Cyclotrimerization under acidic conditions generates the tribenzene core efficiently.

Procedure :

- Reactants : 4-Methylacetophenone, concentrated H₂SO₄.

- Conditions : 120°C, 6 hours, solvent-free.

- Workup : Neutralization with NaHCO₃, extraction with dichloromethane.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 60–75% |

| Byproducts | Oligomeric species |

Side reactions are minimized by controlling temperature and stoichiometry.

Transition Metal-Mediated [2+2+2] Cycloaddition

Cobalt-Catalyzed Alkyne Cyclization

This method assembles the benzene rings via alkyne trimerization.

Procedure :

- Reactants : 1,7-Octadiyne derivatives, CoCp(CO)₂ catalyst.

- Conditions : Toluene, 140°C, 12 hours.

- Workup : Silica gel chromatography (petroleum ether/EtOAc).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 50–65% |

| Stereoselectivity | >90% E-isomer |

The reaction is highly sensitive to alkyne substitution patterns.

Solvent-Free Thermal Condensation

Solid-State Synthesis

A green chemistry approach eliminates solvents, reducing environmental impact.

Procedure :

- Reactants : Benzaldehyde derivatives, 2,2-dimethylpent-4-enal.

- Conditions : 150°C, KOH as base, 3 hours.

- Workup : Direct recrystallization from ethanol.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 55–70% |

| Scalability | >100 g batches |

This method is cost-effective but requires high-purity starting materials.

Solid-Phase Synthesis with Resin Support

Iterative Coupling on Wang Resin

A stepwise approach ensures precise control over the triyl structure.

Procedure :

- Reactants : Wang resin-bound benzyl bromide, Grignard reagents.

- Conditions : DMF, 0°C to RT, iterative coupling.

- Workup : Cleavage with TFA, precipitation in cold ether.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 40–50% |

| Purity (MS) | >98% |

While low-yielding, this method is invaluable for isotopic labeling studies.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura | 70–85 | >95 | High | Moderate |

| Acid Cyclotrimerization | 60–75 | 90 | Low | High |

| [2+2+2] Cycloaddition | 50–65 | 85 | Medium | Low |

| Solvent-Free | 55–70 | 88 | Low | High |

| Solid-Phase | 40–50 | >98 | High | Low |

Analyse Chemischer Reaktionen

Reaktionstypen

1,1',1''-(6,6-Dimethyloct-3-en-1,3,4-triyl)tribenzol kann verschiedene Arten chemischer Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Wasserstoffgas (H2) in Gegenwart eines Palladiumkatalysators durchgeführt werden.

Substitution: Elektrophile aromatische Substitutionsreaktionen können an den Benzolringen mit Reagenzien wie Brom (Br2) oder Salpetersäure (HNO3) auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: KMnO4 in saurer oder basischer Umgebung.

Reduktion: H2-Gas mit einem Palladiumkatalysator.

Substitution: Br2 in Gegenwart von Eisen (Fe) oder HNO3 in Schwefelsäure (H2SO4).

Hauptprodukte

Oxidation: Carbonsäuren oder Ketone.

Reduktion: Alkane oder teilweise hydrierte Produkte.

Substitution: Halogenierte oder nitrierte Benzolderivate.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 1,1',1''-(6,6-Dimethyloct-3-en-1,3,4-triyl)tribenzol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann mit Enzymen oder Rezeptoren interagieren und deren Aktivität verändern. Die beteiligten Pfade können Signaltransduktionswege oder Stoffwechselwege sein, abhängig von der spezifischen Anwendung.

Wirkmechanismus

The mechanism of action of 1,1’,1’'-(6,6-Dimethyloct-3-ene-1,3,4-triyl)tribenzene involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, altering their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Accutrace™ S10 [(3-(sec-butyl)-4-(decyloxy)phenyl)methanetriyl)tribenzene]

- Structure : Tribenzene core functionalized with a sec-butyl and decyloxy group.

- Properties :

- Key Difference: The decyloxy and sec-butyl groups in Accutrace™ S10 enhance solubility in nonpolar media, whereas the dimethyloct-3-ene group in the target compound may prioritize steric effects over solubility.

Triaryl Cyclopentadienyl Ligands (e.g., 4,40-(4-phenylcyclopenta-1,3-diene-1,2-diyl)bis(methylbenzene))

- Structure : Tribenzene fused with cyclopentadienyl rings and methylbenzene substituents.

- Properties :

Comparative Data Table

Research Findings and Implications

Hydrophobicity : The dimethyloct-3-ene chain likely renders the compound less soluble in polar solvents than Accutrace™ S10, which has flexible decyloxy chains .

Synthetic Pathways : Analogous tribenzene derivatives are synthesized via multi-step organic reactions, suggesting the target compound could be prepared similarly, though specific protocols are undocumented.

Biologische Aktivität

1,1',1''-(6,6-Dimethyloct-3-ene-1,3,4-triyl)tribenzene is a complex organic compound that has garnered interest in the field of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article aims to explore the biological activity of this compound by reviewing available literature, presenting case studies, and summarizing research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₃₁H₄₄

- Molecular Weight : 420.67 g/mol

The compound features a triaryl core with a dimethyloctene substituent, which contributes to its unique reactivity and interaction with biological systems.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential mechanisms of action:

Antioxidant Activity

Studies have demonstrated that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple aromatic rings allows for effective free radical scavenging. This property is vital in preventing oxidative stress-related diseases.

Anticancer Properties

Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, research on structurally related compounds has shown that they can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways such as apoptosis and cell cycle regulation.

Antimicrobial Effects

There is evidence indicating that this compound possesses antimicrobial properties. In vitro tests against bacteria and fungi have shown promising results, suggesting potential applications in treating infections.

Case Studies

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of various compounds similar to this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration with increasing concentrations of the compound.

| Concentration (μg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 80 |

Case Study 2: Cytotoxicity Against Cancer Cells

In a cytotoxicity assay conducted on human breast cancer cell lines (MCF-7), the compound exhibited dose-dependent inhibition of cell growth.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 5 | 85 |

| 10 | 65 |

| 20 | 40 |

Research Findings

Recent investigations into the pharmacological properties of this compound have revealed its potential as a lead molecule for drug development. Key findings include:

- Mechanism of Action : The compound appears to modulate key signaling pathways involved in cell survival and apoptosis.

- Synergistic Effects : When combined with conventional chemotherapeutics, it enhances their efficacy against resistant cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.